Comparative Antifungal Efficacy: CYP51-IN-9 MIC80 Against Candida albicans and Microsporum gypseum
CYP51-IN-9 (compound 1i) demonstrates direct in vitro antifungal activity against Candida albicans and Microsporum gypseum. The potency is quantified by its Minimum Inhibitory Concentration required to inhibit 80% of growth (MIC80) . In a direct comparative assessment with Fluconazole, the progenitor analog, CYP51-IN-9 exhibits a quantifiable difference in potency .
| Evidence Dimension | Antifungal potency (MIC80) |
|---|---|
| Target Compound Data | 62.5 ng/mL |
| Comparator Or Baseline | Fluconazole (baseline) |
| Quantified Difference | CYP51-IN-9 potency is reported as 64- and 128-fold higher than Fluconazole against M. gypseum and C. albicans, respectively. |
| Conditions | In vitro broth microdilution assay against Candida albicans and Microsporum gypseum strains. |
Why This Matters
This direct, fold-change improvement over the clinical standard Fluconazole validates the compound's enhanced potency for research applications targeting ergosterol synthesis.
